Dimethocaine Hydrochloride
Dimethocaine Hydrochloride
Dimethocaine, also known as DMC or larocaine, is a compound with a stimulatory effect. This effect resembles that of cocaine, although dimethocaine appears to be less potent. Dimethocaine is used as a local anesthetic (primarily in dentistry, ophthalmology, and otolaryngology) that, because of its similarity in action to cocaine, has potential for abuse. This compound completely inhibits dopamine transporter and has had the potential for abuse. Dimethocaine showed full displacement of [3H]2-beta-carbomethoxy-3-beta-(4-fluorophenyl)tropane 1.5-naphthalenedisulfonate (CFT) binding (0-30 microM tested) and full inhibition of dopamine uptake (0-100 microM tested). Dimethocaine was only slightly less potent than cocaine with an estimated Ki of 1.4 micorM and an IC50 value of 1.2 microM for [3H]CFT binding and dopamine uptake. Dimethocaine is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
553-63-9
VCID:
VC0126371
InChI:
InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H
SMILES:
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl
Molecular Formula:
C16H27ClN2O2
Molecular Weight:
314.8 g/mol
Dimethocaine Hydrochloride
CAS No.: 553-63-9
Reference Standards
VCID: VC0126371
Molecular Formula: C16H27ClN2O2
Molecular Weight: 314.8 g/mol
Purity: 97%
CAS No. | 553-63-9 |
---|---|
Product Name | Dimethocaine Hydrochloride |
Molecular Formula | C16H27ClN2O2 |
Molecular Weight | 314.8 g/mol |
IUPAC Name | [3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate;hydrochloride |
Standard InChI | InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H |
Standard InChIKey | WWTWKTDXBNHESE-UHFFFAOYSA-N |
SMILES | CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl |
Canonical SMILES | CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl |
Appearance | Off-White Solid |
Melting Point | 194-198°C |
Description | Dimethocaine, also known as DMC or larocaine, is a compound with a stimulatory effect. This effect resembles that of cocaine, although dimethocaine appears to be less potent. Dimethocaine is used as a local anesthetic (primarily in dentistry, ophthalmology, and otolaryngology) that, because of its similarity in action to cocaine, has potential for abuse. This compound completely inhibits dopamine transporter and has had the potential for abuse. Dimethocaine showed full displacement of [3H]2-beta-carbomethoxy-3-beta-(4-fluorophenyl)tropane 1.5-naphthalenedisulfonate (CFT) binding (0-30 microM tested) and full inhibition of dopamine uptake (0-100 microM tested). Dimethocaine was only slightly less potent than cocaine with an estimated Ki of 1.4 micorM and an IC50 value of 1.2 microM for [3H]CFT binding and dopamine uptake. Dimethocaine is intended for forensic and research purposes. |
Purity | 97% |
Related CAS | freebase: 94-15-5 |
Solubility | DMSO (Slightly), Water (Slightly) |
Storage | Refrigerator |
Synonyms | 1-Aminobenzoyl-2,2-dimethyl-3-diethylaminopropanol Hydrochloride; 3-Diethylamino-2,2-dimethylpropyl p-aminobenzoate Hydrochloride; Diethylaminoneopentyl Alcohol Hydrochloride p-Aminobenzoate; Larocaine Hydrochloride; |
Reference | 1: Meyer MR, Lindauer C, Welter J, Maurer HH. Dimethocaine, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry. Anal Bioanal Chem. 2014 Mar;406(7):1845-54. doi: 10.1007/s00216-013-7539-0. Epub 2014 Jan 22. PubMed PMID: 24448968. 2: Meyer MR, Lindauer C, Maurer HH. Dimethocaine, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2. Toxicol Lett. 2014 Feb 10;225(1):139-46. doi: 10.1016/j.toxlet.2013.11.033. Epub 2013 Dec 3. PubMed PMID: 24309420. 3: Rigon AR, Takahashi RN. Stimulant activities of dimethocaine in mice: reinforcing and anxiogenic effects. Psychopharmacology (Berl). 1996 Oct;127(4):323-7. PubMed PMID: 8923567. 4: Rigon AR, Takahashi RN. The effects of systemic procaine, lidocaine and dimethocaine on nociception in mice. Gen Pharmacol. 1996 Jun;27(4):647-50. PubMed PMID: 8853299. 5: Graham JH, Balster RL. Cocaine-like discriminative stimulus effects of procaine, dimethocaine and lidocaine in rats. Psychopharmacology (Berl). 1993;110(3):287-94. PubMed PMID: 7831421. |
PubChem Compound | 120286 |
Last Modified | Nov 11 2021 |
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